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Abstract

Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase
(DHODH), has traversed a complex developmental path, from its initial promise as an
anticancer and immunosuppressive agent to its renewed investigation for viral infections and
specific hematological malignancies. This technical guide provides a comprehensive overview
of Brequinar's history, its molecular mechanism of action, a summary of key preclinical and
clinical findings, and detailed experimental protocols. This document is intended for
researchers, scientists, and drug development professionals seeking a detailed understanding
of Brequinar's scientific journey and its place in modern pharmacology.

Introduction: A Storied History

Brequinar was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to
the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear
Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant
rejection and as a broad-spectrum anticancer drug, Brequinar's development was hampered
by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite
these early setbacks, its potent mechanism of action has led to continued research, with recent
studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and
for the treatment of acute myeloid leukemia (AML).[1][3][4][5]
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Mechanism of Action: Targeting Pyrimidine
Synthesis

Brequinar's primary pharmacological effect is the potent and selective inhibition of
dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo
pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-
based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits
cell growth and proliferation.[1][6]

Brequinar exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate,
and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme,
distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity
contributes to its high potency.

The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has
several downstream effects, including:

« Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal
expansion, Brequinar exerts an immunosuppressive effect.[6]

e Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]

 Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger
programmed cell death.[3]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis
pathway and the point of inhibition by Brequinar.
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De Novo Pyrimidine Synthesis Pathway and Brequinar's Mechanism of Action
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Figure 1: Brequinar's inhibition of DHODH in pyrimidine synthesis.
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Quantitative Pharmacological Data

The following tables summarize key quantitative data related to Brequinar's potency and

pharmacokinetic properties.

Table 1: In Vitro Potency of Brequinar

Cell Line/[Enzyme

Parameter Value Reference
Source

IC50 5.2nM Human DHODH [10]

Ki' 5-8 nM L1210 DHODH [1][8]

Table 2: Pharmacokinetic Parameters of Brequinar in Cancer Patients

Parameter Value Dosing Reference
Alpha Half-life (t1/2a) 0.1-0.7h 10 min IV infusion [11]
Beta Half-life (t1/2[3) 15-8.2h 10 min IV infusion [11]

Maximum Tolerated )
5 consecutive days,
Dose (MTD) - Poor 210 mg/mz?/day [11]
Risk every 4 weeks
is

Maximum Tolerated )
5 consecutive days,
Dose (MTD) - Good 350 mg/m2/day [11]
Risk every 4 weeks
is

Preclinical Development

Brequinar has demonstrated significant antitumor activity in a variety of preclinical models.

Xenograft Studies

e Head and Neck Squamous Cell Carcinoma (HNSCC): Brequinar showed statistically
significant growth-delaying effects in 4 out of 5 HNSCC xenogratft lines tested. In one
particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]
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e Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily
intraperitoneal injections of Brequinar at 10 mg/kg significantly reduced tumor volume and
weight.[4]

o Small Cell Lung Cancer (SCLC): Brequinar demonstrated strong suppression of SCLC
tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse
model.[5]

Table 3: Summary of Key Preclinical Xenograft Studies

Dosing L
Cancer Type Model . Key Findings Reference
Regimen
Significant
) ] growth delay in
Nude mice with )
50 mg/kg/day, 4/5 lines;
HNSCC HNSCC _ [12]
i.p., 5 days complete
xenografts S
inhibition in one
line for 17 days.
Subcutaneous ] Reduced tumor
] 10 mg/kg, i.p.,
Glioblastoma LN229 dail volume and 4]
ai
xenografts Y weight.
PDX and Strong
SCLC autochthonous Not specified suppression of [5]
models tumor growth.

Immunosuppressive Effects

In vitro studies have shown that Brequinar inhibits mitogen-stimulated activation of peripheral
blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of
10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2
(IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of
T-cell progression from the GO/G1 to the S and G2+M phases of the cell cycle.[6]

Clinical Development
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Brequinar has undergone several clinical trials, primarily in oncology.

Solid Tumors

Phase | and Il clinical trials of Brequinar in patients with various solid tumors, including
melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug
demonstrated on-target inhibition of DHODH, it failed to produce significant objective
responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly
thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the
ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH
inhibition.[3][9]

Table 4: Summary of Early Phase Clinical Trials in Solid Tumors

Key Dose-Limiting
Phase Cancer Type(s) . Reference(s)
Outcome(s) Toxicity

Myelosuppressio

Various No objective
n
I advanced responses, one R N
) (thrombocytopeni
cancers minor response. )
a).
Metastatic ] N
Il Inactive. Not specified. [7]
colorectal cancer
' Advanced No objective Moderate ]
melanoma responses. toxicity.

Recent and Ongoing Trials

More recently, the focus of Brequinar's clinical development has shifted. It is currently being
investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML).
Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for
COVID-19.[1][2]

Experimental Protocols
DHODH Inhibition Assay
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The following is a generalized protocol for determining the inhibitory activity of Brequinar
against DHODH, based on methods described in the literature.[1]

Experimental Workflow for DHODH Inhibition Assay

Preparation Measurement and Analysis

Initiate reaction by adding:
- [14C]dihydroorotate
- Ubiquinone Q6

Isolate mitochondria from L1210 cells

Y

Monitor formation of [14C]Jorotate over time (e.g., 8 min)

l Reaction Setup

Prepare reaction mixture:
- Buffer (e.g., HEPES)

Solubilize DHODH using Lubrol PX  Dithiothreitol

- Glycerol
\ i '

Pre-incubate solubilized enzyme with Brequinar (or vehicle) for 30 min

Quantify [14C]orotate using DEBL. filter paper and liquid scintillation counting

.

Analyze data using non-linear least squares fitting to determine inhibition kinetics (e.g., Ki)
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Figure 2: Generalized workflow for a DHODH inhibition assay.

Materials:

e L1210 murine leukemia cells (or other source of mammalian DHODH)

e Lubrol PX (or other suitable detergent for solubilization)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1684385?utm_src=pdf-body
https://www.researchgate.net/publication/21537355_Inhibition_of_Dihydroorotate_Dehydrogenase_Activity_by_Brequinar_Sodium
https://www.benchchem.com/product/b1684385?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20%
glycerol)

e Brequinar sodium

e [14C]dihydroorotate

o Ubiquinone Q6

o DEBSL filter paper

« Scintillation fluid and counter
Procedure:

e Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation.
Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.

e Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the
reaction buffer. Add varying concentrations of Brequinar (or vehicle control). Pre-incubate
the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]

o Reaction Initiation: Start the enzymatic reaction by adding the substrates,
[14C]dihydroorotate and ubiquinone Q6.

» Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8
minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to
stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the
amount of product ([14C]orotate) formed using liquid scintillation counting.

o Data Analysis: Determine the initial reaction velocities from the time course data. Fit the
velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed)
using non-linear least squares regression to determine the type of inhibition and the
inhibition constant (Ki').[1]

Conclusion
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Brequinar (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and
ongoing history of scientific investigation. While its initial development as a monotherapy for
solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role
of pyrimidine salvage pathways has opened new avenues for its potential therapeutic
application. The continued exploration of Brequinar in hematological malignancies, as an
antiviral, and in combination with other agents underscores its enduring importance as a
pharmacological tool and a potential therapeutic agent. This technical guide provides a solid
foundation for researchers and clinicians interested in the past, present, and future of this
intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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